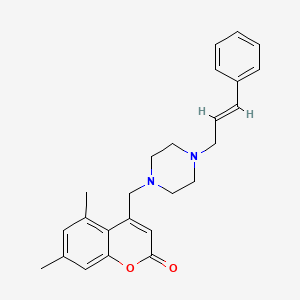

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a novel compound derived from the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Coumarins

Coumarins are a class of compounds characterized by their benzopyrone structure, which exhibits a variety of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structure-activity relationship (SAR) of coumarins indicates that modifications to their chemical structure can significantly influence their biological efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of coumarin derivatives. For example, coumarin-based compounds have shown broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The incorporation of piperazine moieties in coumarins has been associated with enhanced antimicrobial effects, suggesting that this compound may exhibit similar properties .

Anticancer Potential

Coumarins have been investigated for their anticancer effects. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on related coumarin derivatives have demonstrated significant cytotoxicity against various cancer cell lines .

The mechanisms by which this compound exerts its biological effects can be attributed to several pathways:

- Enzyme Inhibition : Coumarins often act as enzyme inhibitors. For instance, they have been shown to inhibit carbonic anhydrases and acetylcholinesterase, which are crucial in various physiological processes .

- Reactive Oxygen Species (ROS) Modulation : Some coumarin derivatives have antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress .

- Gene Expression Regulation : Coumarins may influence gene expression related to inflammation and cancer progression through modulation of transcription factors .

Case Studies and Experimental Data

A study investigating the biological activity of similar coumarin derivatives found that compounds with piperazine substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study reported Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .

In another research effort focusing on the anticancer properties of coumarin derivatives, a compound similar to this compound demonstrated an IC50 value of 15 µM against HeLa cells, indicating significant cytotoxic potential .

Comparative Analysis Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. The compound (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one has shown promising results against various cancer cell lines, particularly breast cancer (MCF-7 cells). For instance, related coumarin compounds have demonstrated IC50 values indicating potent activity against MCF-7 cells, with some derivatives achieving values as low as 0.47 μM .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Coumarin derivative I | MCF-7 | 9.54 |

| Coumarin derivative II | MCF-7 | 16.1 |

| Coumarin-containing ketone | MCF-7 | 0.47 |

1.2 Neuropharmacological Applications

The incorporation of piperazine moieties into coumarin structures has been linked to enhanced neuropharmacological effects. Research indicates that such compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders . The specific interactions and mechanisms remain an active area of research.

Fluorescent Chemosensors

Coumarins are well-known for their fluorescent properties, making them suitable candidates for developing chemosensors. The compound can potentially be utilized in detecting metal ions or other analytes due to its ability to form complexes through coordination chemistry . The design of small-molecule fluorescent chemosensors based on coumarins has been explored extensively, highlighting their versatility and application in analytical chemistry.

Structural Characterization and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available coumarin derivatives. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Step 1 | 4-Hydroxycoumarin + Cinnamylpiperazine | Formation of intermediate |

| Step 2 | Reaction under acidic/basic conditions | Yield of target compound |

| Characterization | NMR, IR | Confirmation of structure |

Case Studies

Several case studies have documented the biological activity and potential applications of coumarin derivatives similar to this compound:

Case Study 1: Anticancer Properties

A study focused on a series of coumarin derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of piperazine-containing coumarins in models of neurodegenerative diseases, showing promise for future therapeutic development .

Eigenschaften

IUPAC Name |

5,7-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c1-19-15-20(2)25-22(17-24(28)29-23(25)16-19)18-27-13-11-26(12-14-27)10-6-9-21-7-4-3-5-8-21/h3-9,15-17H,10-14,18H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDDRFBFMPHBAZ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC=CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.